molecular formula C7H7N3O B8802194 Imidazo[1,2-B]pyridazin-3-ylmethanol

Imidazo[1,2-B]pyridazin-3-ylmethanol

Cat. No. B8802194
M. Wt: 149.15 g/mol
InChI Key: SJZQIXWBRXMPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969363B2

Procedure details

A mixture of imidazo[1,2-b]pyridazin-3-ylmethanol (45 mg, 0.3 mmol) and Dess-Martin periodinane (130 mg, 0.3 mmol) in anhydrous DCM (5 mL) were stirred at RT overnight. The reaction mixture was quenched with water (5 mL). The organic layer was separated, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo to afford imidazo[1,2-b]pyridazine-3-carbaldehyde (40 mg, 90.7% yield).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[C:3]([CH2:10][OH:11])[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[N:1]1[CH:2]=[C:3]([CH:10]=[O:11])[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
N=1C=C(N2N=CC=CC21)CO
Name
Quantity
130 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (5 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=C(N2N=CC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 90.7%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.